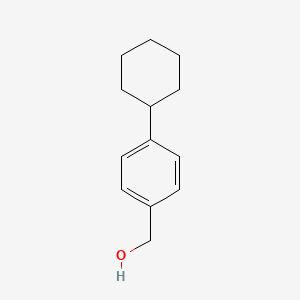

(4-Cyclohexylphenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-cyclohexylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12,14H,1-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHACOFUYOUOBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208259-47-6 | |

| Record name | (4-cyclohexylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Pathways for 4 Cyclohexylphenyl Methanol

Established Reduction Strategies for Carbonyl Precursors

A primary route to (4-Cyclohexylphenyl)methanol involves the reduction of the corresponding ketone, (4-Cyclohexylphenyl)methanone. This transformation can be accomplished using a variety of reducing agents and methodologies, each with distinct advantages in terms of selectivity and reaction conditions.

Chemoselective Reduction of (4-Cyclohexylphenyl)methanone

The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis. masterorganicchemistry.com For (4-Cyclohexylphenyl)methanone, this involves the addition of a hydride ion to the carbonyl carbon. libretexts.org

Two of the most common and effective hydride-based reducing agents for the conversion of ketones to alcohols are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both reagents act as a source of hydride ions (H⁻). libretexts.orglibretexts.org

Sodium Borohydride (NaBH₄): This is a milder and more selective reducing agent compared to LiAlH₄. rsc.orgtamu.edu It readily reduces aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.com The reaction with (4-Cyclohexylphenyl)methanone is typically carried out in a protic solvent such as methanol (B129727), ethanol (B145695), or even water. rsc.orglibretexts.org The mechanism involves the nucleophilic attack of the hydride ion from the BH₄⁻ complex onto the electrophilic carbonyl carbon of the ketone. rsc.org This is followed by protonation of the resulting alkoxide intermediate by the solvent to yield (4-Cyclohexylphenyl)methanol. rsc.orglibretexts.org

Lithium Aluminum Hydride (LiAlH₄): As a much more powerful reducing agent, LiAlH₄ reacts violently with protic solvents like water and alcohols. chemguide.co.ukchemistrysteps.com Therefore, reactions involving LiAlH₄ must be conducted in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orgchemistrysteps.com The reduction of (4-Cyclohexylphenyl)methanone with LiAlH₄ proceeds in two distinct steps. First, the hydride adds to the carbonyl group to form a tetra-alkoxy aluminate complex. rsc.org This intermediate is then hydrolyzed in a separate workup step, typically with the careful addition of water followed by an acid, to liberate the final alcohol product, (4-Cyclohexylphenyl)methanol. libretexts.orgrsc.org Due to its high reactivity, LiAlH₄ can also reduce other functional groups like esters and carboxylic acids, which NaBH₄ generally does not affect under standard conditions. libretexts.orgchemistrysteps.com

The general transformation can be represented as follows:

The efficiency and outcome of the reduction of (4-cyclohexylphenyl)methanone are significantly influenced by the reaction conditions and the choice of solvent.

With sodium borohydride , the use of protic solvents like methanol or ethanol is common and facilitates the protonation of the intermediate alkoxide. rsc.org The reaction rate can be influenced by the solvent's ability to stabilize the developing negative charge on the oxygen atom. While NaBH₄ is stable in basic aqueous solutions, its decomposition is accelerated in acidic or neutral water, as well as in methanol, which can affect the stoichiometry of the reagent required. rsc.orglibretexts.org An excess of NaBH₄ is often used to compensate for its reaction with the solvent. rsc.org

For lithium aluminum hydride , the stringent requirement for anhydrous conditions is critical to prevent its violent decomposition and ensure high yields. chemguide.co.ukic.ac.uk The reaction is typically performed at low temperatures, often starting at 0°C or even lower, to control the exothermic nature of the reduction. ic.ac.uk The choice of ethereal solvent, such as diethyl ether or THF, is crucial for solubilizing the reactants and the intermediate aluminum complex. chemistrysteps.com The final hydrolysis step must be performed cautiously to manage the vigorous reaction of excess LiAlH₄ with water. chemguide.co.uk

The table below summarizes typical conditions for these reductions.

| Reagent | Solvent | Temperature | Workup | Key Considerations |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol, Water | Room Temperature | Acidification/Extraction | Safer and more selective; compatible with protic solvents. chemguide.co.uk |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, THF (anhydrous) | 0°C to Room Temperature | Careful hydrolysis (water/acid) | Highly reactive and non-selective; requires anhydrous conditions. chemistrysteps.comic.ac.uk |

Biocatalytic Asymmetric Reduction for Stereoisomeric Control

When the target is a specific stereoisomer of an alcohol, biocatalytic asymmetric reduction of the prochiral ketone precursor offers a powerful and environmentally benign alternative to traditional chemical methods. researchgate.netnih.gov This approach utilizes whole microbial cells or isolated enzymes, such as alcohol dehydrogenases (ADHs), to catalyze the reduction with high enantioselectivity. nih.gov

For the asymmetric reduction of bulky ketones like (4-cyclohexylphenyl)methanone, microorganisms such as Candida magnolia and Lactobacillus paracasei have been identified as effective biocatalysts. researchgate.net These biocatalysts can produce the corresponding (S)-alcohol in excellent yield and enantioselectivity. researchgate.net The reaction is typically carried out in an aqueous medium, sometimes with a co-solvent to improve the solubility of the ketone substrate. researchgate.net The enzyme provides a chiral environment that directs the hydride transfer from a cofactor, such as NADH or NADPH, to one specific face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol product. rsc.org

The stereochemical outcome of the reduction can sometimes be controlled by selecting different microorganisms or by mutating the enzyme's active site. nih.gov This high degree of control over stereochemistry is a significant advantage of biocatalysis, particularly in the synthesis of chiral pharmaceuticals and other fine chemicals. researchgate.net

Grignard Reaction Approaches to (4-Cyclohexylphenyl)methanol

An alternative synthetic route to (4-Cyclohexylphenyl)methanol involves the formation of the carbon-carbon bond adjacent to the hydroxyl group using a Grignard reaction. This powerful C-C bond-forming reaction utilizes an organomagnesium halide (Grignard reagent) to attack a carbonyl compound. researchgate.netnih.gov To synthesize the secondary alcohol (4-Cyclohexylphenyl)methanol, the reaction would typically involve the addition of a cyclohexyl Grignard reagent to 4-formylbenzonitrile or a related benzaldehyde (B42025) derivative. However, for the specific target compound, the more direct approach is the reduction of the ketone.

For the synthesis of tertiary alcohols, the Grignard reaction is particularly useful, involving the reaction of a Grignard reagent with a ketone or an ester. nii.ac.jpyoutube.com For instance, reacting (4-cyclohexylphenyl)methanone with an alkyl Grignard reagent would yield a tertiary alcohol.

Stoichiometric Considerations and Yield Optimization

In any Grignard reaction, stoichiometry is a critical factor for maximizing the yield of the desired product. rsc.org The Grignard reagent is a strong base and will react with any acidic protons present in the reaction mixture, including those from water, alcohols, or even terminal alkynes. rsc.org Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent. rsc.org

Typically, a slight excess of the Grignard reagent is used to ensure complete conversion of the carbonyl compound. When reacting with an ester to form a tertiary alcohol, at least two equivalents of the Grignard reagent are required. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent to give the tertiary alcohol after workup. youtube.com

To improve the yield and selectivity of Grignard additions to ketones, especially with substrates prone to enolization, additives such as cerium(III) chloride (CeCl₃) can be used. nii.ac.jp The use of catalytic amounts of zinc(II) salts has also been shown to improve the chemoselectivity of the alkylation of ketones with Grignard reagents, leading to higher yields of the desired tertiary alcohols. researchgate.netnii.ac.jp

Organometallic Reagent Selection

The preparation of (4-Cyclohexylphenyl)methanol frequently employs organometallic reagents, which are valued for their strong nucleophilic character. libretexts.org Grignard reagents and organolithium compounds are primary choices for this purpose. libretexts.orglibretexts.org

Grignard Reagents:

The synthesis commonly involves the reaction of a Grignard reagent, such as phenylmagnesium bromide, with 4-cyclohexylbenzaldehyde (B1266146). The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields (4-Cyclohexylphenyl)methanol. libretexts.org The general reaction is as follows:

4-Cyclohexylbenzaldehyde + Phenylmagnesium Bromide → Intermediate Magnesium Alkoxide

Intermediate Magnesium Alkoxide + H₃O⁺ → (4-Cyclohexylphenyl)methanol + Mg(OH)Br

The formation of Grignard reagents themselves is a critical step, typically achieved by reacting an alkyl or aryl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (THF). libretexts.org These solvents are crucial as they solvate and stabilize the Grignard reagent. libretexts.org

Organolithium Reagents:

Similar to Grignard reagents, organolithium reagents, such as phenyllithium, can be used to synthesize (4-Cyclohexylphenyl)methanol from 4-cyclohexylbenzaldehyde. libretexts.org Organolithium reagents are generally more reactive than their Grignard counterparts. libretexts.org

The selection between different organometallic reagents can be influenced by factors such as the desired reactivity, and the presence of other functional groups in the starting materials.

| Reagent Type | Example | Reactivity | Key Considerations |

| Grignard Reagent | Phenylmagnesium Bromide | Strong Nucleophile | Requires dry, etheral solvents for formation and reaction. |

| Organolithium Reagent | Phenyllithium | Very Strong Nucleophile | Generally more reactive than Grignard reagents; requires careful handling. |

Multi-Step Synthetic Sequences Incorporating (4-Cyclohexylphenyl)methanol

Several multi-step synthetic routes have been developed to produce (4-Cyclohexylphenyl)methanol, often involving classic organic reactions to construct the necessary carbon framework.

Friedel-Crafts Acylation Strategies

A foundational approach to synthesizing the precursor ketone, 4-cyclohexylacetophenone, involves the Friedel-Crafts acylation of cyclohexylbenzene (B7769038). wikipedia.orgchemguide.co.uk This electrophilic aromatic substitution reaction attaches an acyl group to the aromatic ring. wikipedia.orgchemguide.co.uk

The reaction typically proceeds by treating cyclohexylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). wikipedia.orgkhanacademy.org The catalyst enhances the electrophilicity of the acylating agent, facilitating the attack by the electron-rich benzene (B151609) ring. khanacademy.org

Reaction Steps:

Formation of the Acylium Ion: The Lewis acid catalyst reacts with the acylating agent to form a highly reactive acylium ion. khanacademy.org

Electrophilic Attack: The acylium ion is then attacked by the cyclohexylbenzene ring.

Deprotonation: A subsequent deprotonation step restores the aromaticity of the ring, yielding 4-cyclohexylacetophenone. khanacademy.org

The resulting ketone can then be reduced to (4-Cyclohexylphenyl)methanol using a suitable reducing agent like sodium borohydride. A key advantage of the Friedel-Crafts acylation is that the deactivating nature of the product ketone prevents polyacylation, a common issue in Friedel-Crafts alkylation. libretexts.org

| Reactant 1 | Reactant 2 | Catalyst | Product of Acylation |

| Cyclohexylbenzene | Acetyl Chloride | AlCl₃ | 4-Cyclohexylacetophenone |

| Cyclohexylbenzene | Acetic Anhydride | AlCl₃ | 4-Cyclohexylacetophenone |

Integration of Diels-Alder and Hydrogenation Steps

An alternative synthetic strategy involves the construction of the cyclohexene (B86901) ring through a Diels-Alder reaction, followed by hydrogenation. This cycloaddition reaction is a powerful tool for forming six-membered rings. mdpi.com

A typical sequence might involve the [4+2] cycloaddition of a suitable diene and dienophile to create a cyclohexene derivative. For instance, the reaction between 1,3-butadiene (B125203) and an appropriate dienophile can form a cyclohexene ring which can then be functionalized. Following the cycloaddition, a hydrogenation step is employed to saturate the double bond within the cyclohexene ring, yielding the desired cyclohexyl group. nih.gov This method offers a versatile approach to constructing the core structure before introducing the phenylmethanol moiety.

Iron-Catalyzed Cross-Coupling and Amide Reduction Sequences

Modern synthetic methods are increasingly turning to more sustainable and cost-effective catalysts, with iron being a prominent example. nih.govnih.gov Iron-catalyzed cross-coupling reactions offer a "green" alternative to traditional palladium and nickel-catalyzed systems for forming carbon-carbon bonds. nih.govresearchgate.net

In the context of synthesizing precursors to (4-Cyclohexylphenyl)methanol, an iron-catalyzed cross-coupling reaction could be employed to couple a cyclohexyl-containing organometallic reagent with an aryl halide or another suitable electrophile. princeton.edudntb.gov.ua For example, a cyclohexyl Grignard reagent could be coupled with a 4-halobenzoyl derivative in the presence of an iron catalyst.

Following the cross-coupling to form a suitable amide or ketone precursor, a reduction step is necessary. The reduction of amides to the corresponding alcohols can be achieved using strong reducing agents like lithium aluminum hydride. This sequence provides a powerful and adaptable route to the target molecule. The use of iron catalysts is particularly advantageous due to their low cost, abundance, and low toxicity. nih.gov

Enantioselective Synthesis of (4-Cyclohexylphenyl)methanol Derivatives

The development of methods for the enantioselective synthesis of chiral alcohols is a significant area of research, driven by the importance of enantiomerically pure compounds in various fields. organic-chemistry.orgorganic-chemistry.org For derivatives of (4-Cyclohexylphenyl)methanol, achieving high enantioselectivity often relies on the use of chiral catalysts. nih.gov

Chiral Catalyst Development and Application (e.g., BINOL-based ligands)

Chiral ligands, particularly those based on the 1,1'-bi-2-naphthol (B31242) (BINOL) framework, are widely used in asymmetric synthesis. sigmaaldrich.commsu.edu These C₂-symmetric diol ligands can be complexed with various metals to create highly effective chiral catalysts for a range of reactions, including the asymmetric reduction of ketones to secondary alcohols. sigmaaldrich.comrsc.org

In the synthesis of enantiomerically enriched derivatives of (4-Cyclohexylphenyl)methanol, a chiral catalyst, often a metal complex of a BINOL derivative, can be used to catalyze the reduction of the corresponding prochiral ketone, 4-cyclohexylacetophenone. nih.gov The chiral environment created by the catalyst directs the approach of the reducing agent, leading to the preferential formation of one enantiomer of the alcohol over the other. rsc.org

The effectiveness of these catalysts can be fine-tuned by modifying the structure of the BINOL ligand. nih.govnih.gov For example, introducing substituents at the 3 and 3' positions of the BINOL skeleton can enhance the catalyst's activity and enantioselectivity. nih.gov Vaulted biaryl ligands like VANOL and VAPOL, which are derived from the BINOL structure, have also shown excellent performance, in some cases surpassing BINOL in both yield and enantiomeric excess. sigmaaldrich.commsu.edu

| Catalyst System | Reaction Type | Substrate Example | Outcome |

| (S)-BINOL-Titanium Complex | Asymmetric Ethylation of Aldehydes | Benzaldehyde | High yield and enantioselectivity for the corresponding secondary alcohol. nih.gov |

| VAPOL-Et₂AlCl | Asymmetric Diels-Alder | Acrolein and cyclopentadiene | High conversion and excellent stereoselectivity. sigmaaldrich.com |

| Zr-VANOL/Zr-VAPOL | Asymmetric Imine Aldol Reaction | Silyl (B83357) ketene (B1206846) acetals and aryl imines | High asymmetric induction and excellent yield. sigmaaldrich.com |

Enzymatic Resolution Techniques

The synthesis of enantiomerically pure chiral alcohols is a significant objective in the fine chemicals and pharmaceutical industries. Enzymatic kinetic resolution has emerged as a powerful and highly selective method for separating racemic mixtures of alcohols, including precursors structurally similar to (4-Cyclohexylphenyl)methanol. This technique utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the faster-reacting enantiomer (as an ester) from the unreacted, slower-reacting enantiomer (as an alcohol).

Lipases are favored due to their broad substrate tolerance, high stability in organic solvents, and commercial availability. researchgate.net The process typically involves the transesterification of a racemic alcohol using an acyl donor, such as vinyl acetate (B1210297). The choice of enzyme is critical and often requires screening to find the one with the highest enantioselectivity (expressed as the enantiomeric ratio, E) for a specific substrate. For instance, in the resolution of various chiral alcohols, lipases from Pseudomonas and Candida species have demonstrated high efficacy. mdpi.com

Research on analogous chiral secondary alcohols has provided a framework for the potential resolution of (4-Cyclohexylphenyl)methanol. Key findings from studies on similar substrates are summarized below, illustrating the effectiveness of this technique. Optimization of reaction parameters such as the enzyme, solvent, acyl donor, and temperature is crucial for achieving high conversion and excellent enantiomeric excess (ee) for both the resulting ester and the remaining alcohol. mdpi.com For example, studies on the resolution of trans-flavan-4-ols found that Amano Lipase AK from Pseudomonas fluorescens, using vinyl acetate as both the solvent and acyl donor, resulted in a perfect kinetic resolution with an E value greater than 200. mdpi.com Similarly, Pseudomonas cepacia Lipase has been used effectively for the resolution of alcohol intermediates, achieving high enantiomeric ratios under mild, aqueous conditions. polimi.it

Table 1: Research Findings in Lipase-Catalyzed Kinetic Resolution of Analogous Alcohols This table is interactive. Click on headers to sort.

| Enzyme | Substrate Type | Acyl Donor | Key Finding | Reference |

|---|---|---|---|---|

| Amano Lipase AK (Pseudomonas fluorescens) | trans-Flavan-4-ols | Vinyl Acetate | Achieved perfect resolution (50% conversion) with >99% ee for both product and remaining substrate (E > 200). | mdpi.com |

| Pseudomonas cepacia Lipase | Alcohol precursor for Ivabradine | Acetic Anhydride (for ester synthesis) | Hydrolysis of the corresponding ester yielded the (S)-alcohol with a 96:4 enantiomeric ratio. | polimi.it |

| Various Commercial & SSF Lipases | 4-Arylbut-3-en-2-ols | Vinyl Acetate | Demonstrated effective kinetic resolution, with most lipases following Kazlauskas' rule for enantiopreference. | researchgate.net |

Photochemical Enantioselective Transformations

Photochemical reactions offer unique synthetic pathways that are often inaccessible through thermal methods. Achieving enantioselectivity in these transformations, however, presents a significant challenge due to the high reactivity of photochemically generated excited states. A prominent strategy to induce chirality is the use of supramolecular chemistry, where a chiral host molecule acts as a template to control the stereochemical outcome of the reaction. oaepublish.com

While direct photochemical enantioselective synthesis of (4-Cyclohexylphenyl)methanol is not extensively documented, principles from related systems demonstrate the potential of this approach. The core concept involves encapsulating the substrate within the chiral cavity of a host, such as a cyclodextrin (B1172386) (CD) or a specifically designed metal-organic framework (MOF). oaepublish.com This pre-organization of the reactant molecule within a confined chiral environment forces the subsequent photochemical reaction to proceed along a specific stereochemical pathway.

For example, the enantioselective photodimerization of anthracenes has been successfully achieved using gamma-cyclodextrin (B1674603) (γ-CD) as a chiral host. The cyclodextrin cavity brings two substrate molecules into close proximity in a defined orientation, leading to the preferential formation of one chiral photoproduct upon irradiation. oaepublish.com Similarly, enantioselective photoaddition of methanol to 1,1-diphenylpropene has been demonstrated using a cyanonaphthalene-modified β-cyclodextrin, which acts as both a chiral host and a photosensitizer. oaepublish.com These examples highlight that by choosing an appropriate chiral host, it is possible to influence the ground-state complexation and excited-state reactivity to achieve significant enantiomeric excess in the final product. This methodology represents a potential, albeit advanced, pathway for the asymmetric synthesis of chiral compounds structurally related to (4-Cyclohexylphenyl)methanol.

Green Chemistry Principles in (4-Cyclohexylphenyl)methanol Synthesis

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.edupaperpublications.org The application of these principles to the synthesis of (4-Cyclohexylphenyl)methanol aims to improve sustainability by enhancing efficiency, reducing waste, and utilizing safer materials. rroij.com Key principles relevant to its synthesis include the use of environmentally benign reaction conditions and the minimization of waste streams. psu.edu

Environmentally Benign Reaction Conditions

The selection of reaction conditions is a cornerstone of green synthetic design. This involves replacing hazardous materials and energy-intensive processes with safer, more sustainable alternatives.

Safer Solvents: A primary target for green chemistry is the replacement of volatile organic compounds (VOCs) with environmentally benign solvents. For syntheses analogous to that of (4-Cyclohexylphenyl)methanol, alternatives like glycerol (B35011) and Deep Eutectic Solvents (DES) have been successfully employed. scirp.orgresearchgate.net Glycerol is non-toxic, biodegradable, and has a very low vapor pressure, while DESs are a class of ionic liquids that are often biodegradable, non-flammable, and can be recycled. scirp.orgresearchgate.net Using a DES composed of choline (B1196258) chloride and urea (B33335), for instance, has been shown to improve yields and reduce reaction times compared to conventional solvents. researchgate.net

Catalysis: The use of catalysts is inherently green because, unlike stoichiometric reagents, they are used in small amounts and can, in principle, be recycled and reused. As discussed in section 2.4.2, enzymatic catalysis represents a prime example of a benign reaction condition, proceeding with high selectivity at mild temperatures and pressures in aqueous or minimal solvent environments. mdpi.compolimi.it Heterogeneous catalysts, which can be easily separated from the reaction mixture by filtration, also contribute to greener processes by simplifying purification and enabling catalyst recycling. unibo.it

Minimization of By-products and Waste Streams

A central goal of green chemistry is to design syntheses where the maximum amount of raw materials ends up in the final product, thereby preventing waste before it is created. psu.edupaperpublications.org

Atom Economy: This concept, introduced by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. greenchemistry-toolkit.org Synthetic routes with high atom economy, such as addition reactions, are inherently less wasteful than those that produce stoichiometric by-products, like substitution or elimination reactions. Designing the synthesis of (4-Cyclohexylphenyl)methanol to maximize atom economy is a key green objective.

Process Mass Intensity (PMI): In an industrial context, PMI is a key metric for evaluating the greenness of a process. It is the ratio of the total mass of all materials (solvents, reagents, process water) used to the mass of the active pharmaceutical ingredient produced. A lower PMI indicates a more sustainable and efficient process. By employing strategies like solvent recycling, using catalytic instead of stoichiometric reagents, and designing convergent synthetic routes, the PMI for the production of (4-Cyclohexylphenyl)methanol can be significantly reduced. unibo.it

Table 2: Application of Green Chemistry Principles in Chemical Synthesis This table is interactive. Click on headers to sort.

| Green Principle | Technique/Method | Advantage | Reference |

|---|---|---|---|

| Use of Safer Solvents | Deep Eutectic Solvents (DES) | Recyclable, non-flammable, can improve yield and reaction rate. | researchgate.net |

| Use of Safer Solvents | Glycerol | Non-toxic, biodegradable, low vapor pressure. | scirp.org |

| Energy Efficiency | Microwave Irradiation | Drastically reduces reaction times (minutes vs. hours), saves energy. | scirp.org |

| Catalysis | Enzymatic Resolution | High selectivity, mild reaction conditions (ambient temp/pressure), biodegradable catalyst. | mdpi.compolimi.it |

| Waste Prevention | High Atom Economy Reactions | Maximizes incorporation of reactant materials into the final product, minimizing by-products. | greenchemistry-toolkit.org |

Chemical Reactivity and Functional Group Transformations of 4 Cyclohexylphenyl Methanol

Transformations Involving the Hydroxyl Group

The hydroxyl group is a primary site for chemical modification, allowing for the introduction of diverse functionalities.

Etherification Reactions

The conversion of the hydroxyl group in (4-cyclohexylphenyl)methanol to an ether is a common transformation. This can be achieved through several methods, most notably the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org For benzylic alcohols, alternative methods using acid catalysts or specialized reagents under neutral conditions have also been developed to avoid harsh basic conditions. organic-chemistry.orgorgsyn.org

Recent advancements have focused on more environmentally benign approaches. For instance, iron(III) chloride (FeCl₃·6H₂O) has been used as an inexpensive and low-toxicity catalyst for the symmetrical etherification (homocoupling) of various benzylic alcohols. acs.orgnih.govnih.gov This method often employs green solvents like propylene (B89431) carbonate. acs.orgnih.gov For nonsymmetrical (cross-etherification) reactions, an iron(II) chloride complex with a pyridine (B92270) bis-thiazoline ligand has proven effective. acs.orgnih.gov Zeolites in their acidic form have also been employed as catalysts for the etherification of benzylic alcohols with alkanols, offering a reusable catalyst system. google.com

Table 1: Selected Etherification Methods for Benzylic Alcohols

| Catalyst/Reagent | Reactant | Conditions | Product Type | Reference(s) |

| NaH, then Benzyl (B1604629) Bromide | Alcohol | Base, then alkyl halide | Benzyl Ether | organic-chemistry.org |

| FeCl₃·6H₂O | Two equivalents of alcohol | Propylene Carbonate, 70–120 °C | Symmetrical Ether | acs.orgnih.gov |

| FeCl₂·4H₂O / Ligand | Alcohol + second alcohol | Toluene-CH₂Cl₂, 50 °C | Nonsymmetrical Ether | dicp.ac.cn |

| Zeolite (Acid Form) | Alcohol + Alkanol | Heat | Nonsymmetrical Ether | google.com |

| 2-Benzyloxy-1-methylpyridinium triflate | Alcohol | Mild heating | Benzyl Ether | orgsyn.org |

Oxidation Reactions

The primary alcohol moiety of (4-cyclohexylphenyl)methanol can be selectively oxidized to form 4-cyclohexylbenzaldehyde (B1266146) or further to 4-cyclohexylbenzoic acid. The selective oxidation to the aldehyde is a crucial transformation in organic synthesis, but it can be challenging due to the potential for over-oxidation to the carboxylic acid. d-nb.info

A variety of methods are available for this transformation. Catalyst systems based on (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) are widely used for the selective oxidation of primary alcohols to aldehydes. d-nb.inforesearchgate.net For example, a (bpy)CuI/TEMPO catalyst system allows for the aerobic oxidation of a broad range of primary benzylic alcohols to their corresponding aldehydes at room temperature. organic-chemistry.org Mechanochemical methods, which involve ball milling under ambient air, have also been shown to be highly efficient, sometimes offering faster reaction times and simpler purification compared to solution-based methods. d-nb.info Other reagents like dimethyl sulfoxide (B87167) (DMSO) activated by electrophiles (e.g., Swern or Pfitzner-Moffatt oxidations) or the Burgess reagent also provide mild conditions for this conversion. organic-chemistry.org Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents or by modifying reaction conditions. colab.ws

Table 2: Representative Oxidation Reactions of Primary Benzylic Alcohols

| Reagent/Catalyst System | Product | Key Features | Reference(s) |

| (bpy)CuI/TEMPO/NMI | Aldehyde | Aerobic oxidation at room temperature | organic-chemistry.org |

| Fe(NO₃)₃·9H₂O/TEMPO | Aldehyde | Cheaper, ligand-free co-oxidant system | d-nb.info |

| Burgess Reagent/DMSO | Aldehyde | Mild conditions, rapid reaction | organic-chemistry.org |

| 1-Hydroxycyclohexyl Phenyl Ketone | Carboxylic Acid | Base-mediated oxidation of aldehydes | colab.ws |

| Mechanochemical Milling with TEMPO | Aldehyde | Solvent-free, rapid, high yield | d-nb.info |

Nucleophilic Substitution Processes

The hydroxyl group of (4-cyclohexylphenyl)methanol is a poor leaving group (OH⁻) and typically requires activation to undergo nucleophilic substitution. thieme-connect.com This is commonly achieved by protonation under acidic conditions, which converts the leaving group to water (a good leaving group). libretexts.org The resulting benzylic carbocation is stabilized by resonance with the aromatic ring, facilitating Sₙ1-type reactions. libretexts.org

Alternatively, the hydroxyl group can be converted into a better leaving group, such as a tosylate or halide, which can then be displaced by a variety of nucleophiles in an Sₙ2 reaction. thieme-connect.com Direct substitution of the hydroxyl group can also be catalyzed by Lewis acids or elemental iodine, which activate the alcohol for attack by nucleophiles like other alcohols, amines, or carbon-based nucleophiles. dicp.ac.cnthieme-connect.comacs.org

Table 3: Methods for Nucleophilic Substitution of Benzylic Alcohols

| Method | Activating Agent/Catalyst | Leaving Group | Mechanism Type | Reference(s) |

| Acid-Catalyzed | Strong Acid (e.g., HBr, HCl) | H₂O | Sₙ1 | libretexts.org |

| Derivatization | TsCl, SOCl₂, PBr₃ | Tosylate, Cl, Br | Sₙ2 | thieme-connect.com |

| Direct Catalysis | Iodine (I₂) | H₂O | Sₙ1-like | thieme-connect.com |

| "Borrowing Hydrogen" | Transition Metal (Ru, Ir) | H₂O | Catalytic Cycle | dicp.ac.cn |

| Solid Acid Catalysis | H-Montmorillonite | H₂O | Heterogeneous | acs.org |

Formation of Carbamate Derivatives

Carbamates can be synthesized from (4-cyclohexylphenyl)methanol through several routes. A common method involves reacting the alcohol with an isocyanate. A more direct approach is the reaction of the alcohol with urea (B33335), often in the presence of a catalyst, to form the corresponding carbamate. google.comchemicalbook.com For example, benzyl alcohol reacts with urea at elevated temperatures under reduced pressure with a mixed metal oxide catalyst to yield benzyl carbamate. google.com

Another synthetic strategy involves first converting the alcohol to a chloroformate by reaction with phosgene (B1210022) or a phosgene equivalent, followed by reaction with an amine. scispace.com More modern and safer methods avoid phosgene by using activated carbonate intermediates. uantwerpen.be For instance, a two-step protocol where the alcohol first reacts with a catechol carbonate, followed by a reaction with an amine, provides a route to carbamates under mild conditions. uantwerpen.be

Protecting Group Strategies for the Methanol (B129727) Moiety

In multi-step syntheses, the hydroxyl group of (4-cyclohexylphenyl)methanol may need to be temporarily masked with a protecting group to prevent it from reacting under certain conditions. libretexts.org For benzylic alcohols, several types of protecting groups are commonly employed.

Benzyl (Bn) Ethers : Formed by reaction with a benzyl halide (e.g., benzyl bromide) in the presence of a base like sodium hydride. organic-chemistry.orgcommonorganicchemistry.com They are stable to many reagents but can be removed by catalytic hydrogenolysis (H₂/Pd-C). organic-chemistry.orgcommonorganicchemistry.com

Silyl (B83357) Ethers : Such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers, are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. uwindsor.ca They are robust under many conditions but are readily cleaved by fluoride (B91410) ion sources (e.g., TBAF). uwindsor.ca

Other Ethers : Groups like methoxymethyl (MOM) and tetrahydropyranyl (THP) are also used. They are stable to basic and nucleophilic reagents but are typically removed under acidic conditions. uwindsor.ca

Table 4: Common Protecting Groups for Benzylic Alcohols

| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Reference(s) |

| Benzyl | Bn | BnBr, NaH | H₂, Pd/C | organic-chemistry.orgcommonorganicchemistry.com |

| tert-Butyldimethylsilyl | TBDMS | TBDMSCl, Imidazole | TBAF | uwindsor.ca |

| Tetrahydropyranyl | THP | DHP, acid catalyst | Aqueous Acid | uwindsor.ca |

| Methoxymethyl | MOM | MOMCl, base | Acid | libretexts.orguwindsor.ca |

| Benzoyl | Bz | BzCl, Pyridine | Base or Acid | libretexts.org |

Reactivity of the Aromatic and Alicyclic Moieties

While the primary reactivity lies at the hydroxyl group, the phenyl and cyclohexyl rings also have characteristic reactivities.

The aromatic ring is susceptible to electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqwikipedia.org The substituent on the ring dictates the rate and regioselectivity of the substitution. The -(CH₂OH)cyclohexyl group is considered an alkyl-type substituent, which is an activating group and an ortho, para-director. libretexts.orgyoutube.com This means that electrophiles will preferentially add to the positions ortho and para to the substituent. Common EAS reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation (R-Cl/AlCl₃). wikipedia.orglibretexts.org The steric bulk of the cyclohexyl group may influence the ratio of ortho to para products, often favoring the less hindered para position. libretexts.org

The alicyclic cyclohexyl ring is generally much less reactive than the aromatic ring. msu.edu It is a saturated hydrocarbon ring and does not undergo addition or substitution reactions under the conditions typical for aromatic rings. Its presence primarily imparts steric bulk and lipophilicity to the molecule. Strong interactions, including stacking and CH/π interactions, can occur between phenyl and cyclohexyl groups, which can influence molecular conformation and intermolecular associations. nih.gov Under forcing conditions, such as high-pressure catalytic hydrogenation, the aromatic ring could potentially be reduced, but this would require much more vigorous conditions than those used for reactions at the hydroxyl group or for electrophilic aromatic substitution. msu.edu The synthesis of related compounds like 4-cyclohexylphenol (B75765) can be achieved via hydroalkylation of phenol, indicating that the cyclohexyl moiety can be introduced onto an aromatic ring under specific catalytic conditions. chemicalbook.com

Mechanistic Investigations of Key Transformations

The mechanism for electrophilic aromatic substitution of (4-Cyclohexylphenyl)methanol follows a well-established two-step pathway. masterorganicchemistry.com

Step 1: Formation of the Arenium Ion (Rate-Determining Step) The reaction begins when the nucleophilic π-electron system of the aromatic ring attacks a strong electrophile (E⁺). masterorganicchemistry.com This step disrupts the aromaticity of the ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or σ-complex. wikipedia.orglibretexts.org This step is energetically unfavorable due to the loss of aromatic stabilization energy and is therefore the slow, rate-determining step of the reaction. lkouniv.ac.in The electron-donating nature of the cyclohexyl and hydroxymethyl groups helps to stabilize this cationic intermediate, accelerating the reaction relative to unsubstituted benzene (B151609). lkouniv.ac.in

Step 2: Deprotonation to Restore Aromaticity (Fast Step) In the second step, a weak base (such as the solvent or the conjugate base of the catalyst) abstracts a proton from the sp³-hybridized carbon atom of the arenium ion. masterorganicchemistry.com The electrons from the broken C-H bond move to reform the aromatic π-system. This step is fast and highly exothermic as it restores the significant resonance stability of the aromatic ring. masterorganicchemistry.com

Catalysts play an indispensable role in most electrophilic aromatic substitution reactions by generating a sufficiently reactive electrophile. masterorganicchemistry.com The aromatic ring of (4-Cyclohexylphenyl)methanol, while activated, still requires a potent electrophile to overcome the activation barrier associated with disrupting aromaticity.

Lewis Acid Catalysis: In reactions like Friedel-Crafts acylation and halogenation, a Lewis acid catalyst is essential. For instance, in Friedel-Crafts acylation, aluminum trichloride (B1173362) (AlCl₃) is used to abstract a halide from an acyl halide, generating a highly electrophilic acylium ion. lkouniv.ac.in For halogenation, a Lewis acid like ferric bromide (FeBr₃) polarizes the bromine molecule (Br₂), making it a much stronger electrophile. lkouniv.ac.in

Brønsted Acid Catalysis: In reactions such as nitration, a strong Brønsted acid like sulfuric acid (H₂SO₄) is used to protonate nitric acid (HNO₃). This leads to the loss of a water molecule and the formation of the nitronium ion (NO₂⁺), which is the active electrophile. libretexts.org

| Reaction Type | Typical Catalyst | Role of Catalyst | Generated Electrophile |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃ | Forms complex with acyl halide, facilitates halide departure. lkouniv.ac.in | Acylium ion (R-C=O⁺) |

| Halogenation (e.g., Bromination) | FeBr₃ | Polarizes the Br-Br bond, creating a more electrophilic bromine species. lkouniv.ac.in | δ⁺Br-Brδ⁻---FeBr₃ |

| Nitration | H₂SO₄ | Protonates nitric acid to facilitate the formation of the electrophile. libretexts.org | Nitronium ion (NO₂⁺) |

The choice of solvent can profoundly influence the mechanism and rate of chemical reactions involving (4-Cyclohexylphenyl)methanol by altering the stability of reactants, intermediates, and transition states. wikipedia.org

Solvent Polarity: The rate-determining step of electrophilic aromatic substitution involves the formation of a charged intermediate, the arenium ion. masterorganicchemistry.com According to the Hughes-Ingold rules, an increase in solvent polarity will accelerate reactions where a charge is developed in the activated complex from neutral reactants. wikipedia.org Therefore, polar solvents can stabilize the arenium ion, potentially increasing the reaction rate. However, the effect can be complex, as polar solvents may also solvate the reacting electrophile, reducing its reactivity.

Protic vs. Aprotic Solvents: Solvents are broadly classified as protic (capable of hydrogen bonding, e.g., methanol, water) or aprotic (not capable of H-bonding, e.g., dichloromethane, acetonitrile). wikipedia.orgrsc.org The ability of a protic solvent to form hydrogen bonds can significantly stabilize charged species. In some complex reactions, the solvent can dictate the entire reaction pathway. For example, studies on other reactions have shown that a concerted, non-ionic mechanism may be favored in non-polar solvents, while a stepwise, ionic pathway becomes dominant in highly polar solvents like water. rsc.org This is because polar solvents are effective at stabilizing the charged intermediates that characterize ionic pathways. wikipedia.orgnih.gov The immiscibility of non-polar reactants (like the substrate) and polar reagents can also be an issue, sometimes necessitating the use of a co-solvent to create a single-phase system and improve reaction rates. nih.gov

C-C Bond Formation Mechanisms in Related Systems

The formation of new carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. For systems related to (4-Cyclohexylphenyl)methanol, where an sp³-hybridized benzylic carbon is attached to a substituted aryl ring, palladium- and nickel-catalyzed cross-coupling reactions are paramount. These reactions typically involve the activation of a benzylic C-X bond (where X is a halide or other leaving group) derived from the parent alcohol, and its subsequent coupling with a suitable organometallic or unsaturated partner. The primary mechanisms governing these transformations are the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings. While direct C-O activation of benzyl alcohols is an emerging and atom-economical strategy, derivatization to a more reactive species like a benzyl halide is common. nih.govrsc.orgresearchgate.netmdpi.comresearchgate.net

The following sections will delve into the catalytic cycles of these key reactions as they apply to substrates structurally analogous to (4-Cyclohexylphenyl)methanol, such as 4-cyclohexylbenzyl halides.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp³) or C(sp²)-C(sp²) bonds, involving the reaction of an organoboron reagent with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com For a substrate like 4-cyclohexylbenzyl bromide, the reaction would couple the benzylic carbon with an aryl or vinyl group from a boronic acid or its ester. libretexts.org The catalytic cycle, a sequence of oxidative addition, transmetalation, and reductive elimination, is fundamental to many cross-coupling reactions. libretexts.orgrsc.org

The key steps in the mechanism are:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the 4-cyclohexylbenzyl halide, forming a Pd(II) intermediate. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the activated organoboron species (a boronate anion, formed by the reaction of the boronic acid with a base) is transferred to the palladium(II) center, displacing the halide. libretexts.org

Reductive Elimination: The two organic moieties on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. rsc.org

The choice of ligand, base, and solvent is critical for an efficient Suzuki-Miyaura coupling, especially with sterically demanding or less reactive substrates. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Benzylic Halides with Arylboronic Acids

| Benzylic Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Benzyl Bromide | Phenylboronic Acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | nih.gov |

| 4-Methoxybenzyl Chloride | 4-Tolylboronic Acid | Pd₂(dba)₃ (1) | RuPhos (3) | K₃PO₄ | THF | RT | 89 | mit.edu |

| Benzyl Alcohol (Direct Coupling) | Phenylboronic Acid | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 85 | nih.govmdpi.com |

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, typically forms a C-C bond by coupling an aryl or vinyl halide with an alkene under the influence of a palladium catalyst and a base. rhhz.netnih.govorganic-chemistry.org When applied to a benzylic system like 4-cyclohexylbenzyl halide, it facilitates the formation of a new C-C bond between the benzylic carbon and one of the sp² carbons of the alkene, leading to substituted allylarenes. nih.gov

The catalytic cycle for the Heck reaction involves:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) species inserts into the C-X bond of the benzyl halide to create a benzyl-palladium(II) complex. rhhz.netnih.gov

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-benzyl bond. This step determines the regioselectivity of the reaction. youtube.comrhhz.net

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the new C-C bond is eliminated, forming the alkene product and a hydrido-palladium(II) complex. youtube.comrhhz.net

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst by reacting with the hydrido-palladium(II) complex. nih.gov

The regioselectivity and stereoselectivity of the Heck reaction are highly dependent on the substrates, catalyst system, and reaction conditions. nih.govsctunisie.org

Table 2: Representative Conditions for Heck-Type Reactions of Benzylic Halides with Alkenes

| Benzylic Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Benzyl Bromide | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | K₂CO₃ | DMF/H₂O | 80 | 92 | nih.gov |

| Benzyl Chloride | 1-Octene | NiCl₂(PCy₃)₂ (5) | - | - | DMA | RT | 85 | nih.gov |

| 4-Bromobenzyl Bromide | Ethyl Acrylate | Pd(OAc)₂ (1) | PPh₃ (2) | Et₃N | Acetonitrile | 80 | 88 | researchgate.net |

Sonogashira Coupling

The Sonogashira coupling is a powerful method for constructing C-C bonds between sp² or sp³-hybridized carbons and a terminal alkyne. wikipedia.orgfigshare.comlibretexts.org The reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of an amine base. wikipedia.orgorganic-chemistry.orgnih.gov For a derivative such as 4-cyclohexylbenzyl halide, this reaction would yield a substituted arylpropargyl system.

The generally accepted mechanism involves two interconnected catalytic cycles:

Palladium Cycle:

Oxidative Addition: Pd(0) inserts into the 4-cyclohexylbenzyl-halide bond to form a Pd(II) complex. wikipedia.org

Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylide group to the palladium center. wikipedia.org

Reductive Elimination: The benzyl and alkynyl groups are eliminated from the palladium, forming the product and regenerating the Pd(0) catalyst. wikipedia.org

Copper Cycle:

The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate, which is more nucleophilic than the alkyne itself. This species then participates in the transmetalation step of the palladium cycle. sctunisie.orgwikipedia.org

Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. nih.govnih.gov

Table 3: Representative Conditions for Sonogashira Coupling of Benzylic Halides with Terminal Alkynes

| Benzylic Halide | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Benzyl Bromide | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | RT | 90 | organic-chemistry.org |

| 4-Iodobenzyl Chloride | 1-Heptyne | Pd(OAc)₂ (0.1) | - | DBU | DMF | 100 | 85 | nih.gov |

| Benzyl Chloride | Trimethylsilylacetylene | Pd₂(dba)₃ (1) | CuI (2) | Piperidine | Toluene | 60 | 93 | wikipedia.org |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful due to the high reactivity and functional group tolerance of organozinc compounds. organic-chemistry.orgorganic-chemistry.org For a substrate like 4-cyclohexylbenzyl chloride, a Negishi coupling with an arylzinc or alkylzinc reagent would provide a versatile route to various substituted diarylmethanes or other alkylated arenes.

The catalytic cycle is analogous to the Suzuki-Miyaura coupling:

Oxidative Addition: The active Pd(0) or Ni(0) catalyst inserts into the carbon-halide bond of the benzylic halide. wikipedia.orgorganic-chemistry.org

Transmetalation: The organic group from the organozinc reagent is transferred to the metal center. organic-chemistry.org

Reductive Elimination: The two organic groups on the metal complex couple, forming the final product and regenerating the active catalyst. wikipedia.org

A key challenge in couplings involving sp³-hybridized centers with β-hydrogens is the potential for β-hydride elimination as a competing side reaction. The choice of catalyst and ligand is crucial to favor the desired reductive elimination pathway. rsc.orgmit.eduorganic-chemistry.orgnih.govnih.gov

Table 4: Representative Conditions for Negishi Coupling of Benzylic and Related Halides

| Organic Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Cyclohexyl Bromide | (4-Methoxyphenyl)zinc Chloride | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 92 | mit.eduorganic-chemistry.org |

| Benzyl Chloride | Phenylzinc Chloride | NiCl₂(dppe) (5) | - | THF | 66 | 98 | organic-chemistry.org |

| 1-Bromo-3-phenylpropane | n-Butylzinc Bromide | Pd₂(dba)₃ (2.5) | IPr·HCl (10) | THF/NMP | RT | 85 | nih.gov |

Analytical and Spectroscopic Elucidation Techniques for 4 Cyclohexylphenyl Methanol

Advanced Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are fundamental to the structural elucidation of (4-Cyclohexylphenyl)methanol, offering unambiguous evidence of its atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment (¹H, ¹³C, 2D NMR: COSY, HMQC)

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, benzylic, and cyclohexyl protons. The protons on the 1,4-disubstituted benzene (B151609) ring would likely appear as two doublets in the range of δ 7.2-7.4 ppm. The benzylic methine proton (-CH(OH)-) is expected to be a singlet or a narrowly split multiplet around δ 4.6-5.8 ppm. rsc.org The hydroxyl proton (-OH) would present as a broad singlet, the position of which is dependent on concentration and solvent, but could appear around δ 1.6-2.5 ppm. The protons of the cyclohexyl ring are expected to produce a series of complex multiplets in the upfield region, typically between δ 1.2 and 2.5 ppm. rsc.org

The ¹³C NMR spectrum provides information on each unique carbon environment. The carbons of the aromatic ring are expected in the δ 125-148 ppm region. The benzylic carbon bearing the hydroxyl group would be found further downfield, likely in the δ 70-76 ppm range. rsc.org The aliphatic carbons of the cyclohexyl ring would appear in the upfield region of approximately δ 26-45 ppm.

Predicted ¹H NMR Data for (4-Cyclohexylphenyl)methanol in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (C₆H₄) | 7.20 - 7.40 | Doublet (2H), Doublet (2H) |

| Benzylic (CH-OH) | ~4.6 | Singlet |

| Hydroxyl (OH) | Variable (e.g., ~1.8) | Singlet (broad) |

| Cyclohexyl (CH) | ~2.5 | Multiplet (1H) |

Predicted ¹³C NMR Data for (4-Cyclohexylphenyl)methanol in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C (quaternary, C-C=O) | ~141 |

| Aromatic C (quaternary, C-cyclohexyl) | ~147 |

| Aromatic CH | ~127-128 |

| Benzylic C-OH | ~76 |

| Cyclohexyl CH | ~44 |

Two-dimensional (2D) NMR techniques are crucial for assigning these signals definitively.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings (³JHH). youtube.comsdsu.edu It would show correlations between the adjacent protons on the aromatic ring and within the complex spin systems of the cyclohexyl ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or its modern equivalent, HSQC (Heteronuclear Single Quantum Coherence) , correlates directly bonded carbon and hydrogen atoms. youtube.comnih.gov This would unequivocally link each proton signal (e.g., the benzylic CH) to its corresponding carbon signal (the C-OH). sdsu.edu

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis (HRMS, GC-MS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to deduce its structure from fragmentation patterns. The molecular formula of (4-Cyclohexylphenyl)methanol is C₁₃H₁₈O, corresponding to a molecular weight of approximately 190.28 g/mol . nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is used to confirm the elemental composition. sccwrp.orgnih.govnih.gov The calculated monoisotopic mass for C₁₃H₁₈O is 190.135765193 Da. nih.gov An HRMS measurement matching this value would confirm the molecular formula. nfdi4chem.de

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. nih.govphytojournal.com In the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. whitman.educhemguide.co.uk The fragmentation pattern is a molecular fingerprint. For the related isomer cyclohexyl(phenyl)methanol, a base peak is often observed at m/z 107. Other significant peaks are seen at m/z 79 and 108. nih.gov

Key fragmentation pathways for (4-Cyclohexylphenyl)methanol would include:

Loss of a water molecule (-H₂O) from the molecular ion [M]⁺• to give a fragment at m/z 172.

Loss of the cyclohexyl radical (•C₆H₁₁) leading to a fragment at m/z 107, which corresponds to the [C₆H₅CHOH]⁺ ion. This is often a very stable and abundant fragment for benzylic alcohols.

Benzylic cleavage with loss of the phenyl group to give a cyclohexyl-CHOH fragment.

Formation of a tropylium-like ion at m/z 91 through rearrangement.

Fragmentation of the cyclohexyl ring itself. libretexts.org

Predicted Key Fragments in the EI-Mass Spectrum of (4-Cyclohexylphenyl)methanol

| m/z | Proposed Fragment | Notes |

|---|---|---|

| 190 | [C₁₃H₁₈O]⁺• | Molecular Ion (M⁺•) |

| 172 | [C₁₃H₁₆]⁺• | Loss of H₂O |

| 107 | [C₇H₇O]⁺ | Loss of •C₆H₁₁, [HOCHC₆H₅]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. docbrown.info The spectrum of (4-Cyclohexylphenyl)methanol would be characterized by several key absorption bands. nih.gov The most prominent feature would be a broad absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group, broadened due to hydrogen bonding. kcvs.ca

Characteristic IR Absorption Bands for (4-Cyclohexylphenyl)methanol

| Absorption Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |

| 3100 - 3000 (sharp) | C-H Stretch | Aromatic Ring |

| 3000 - 2850 (strong) | C-H Stretch | Cyclohexyl Group |

| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |

| ~1050 - 1150 | C-O Stretch | Secondary Alcohol |

The spectrum would also show sharp peaks between 3100-3000 cm⁻¹ for the aromatic C-H stretches and strong absorptions between 3000-2850 cm⁻¹ for the aliphatic C-H stretches of the cyclohexyl group. kcvs.ca Aromatic C=C stretching vibrations typically appear as a series of absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching vibration of the secondary alcohol would be visible in the fingerprint region, likely around 1050-1150 cm⁻¹. kcvs.ca Finally, a strong band around 830 cm⁻¹ would indicate the 1,4-disubstitution pattern of the phenyl ring.

UV-Vis Spectroscopy for Aromatic Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the π-system of the aromatic ring which acts as a chromophore. Solvents like methanol (B129727) or ethanol (B145695) are typically used for this analysis. sigmaaldrich.comsigmaaldrich.com The p-disubstituted benzene ring in (4-Cyclohexylphenyl)methanol is expected to produce characteristic absorption bands.

The spectrum would likely show two main absorption bands:

An intense primary band (the E₂ band) at a wavelength (λₘₐₓ) around 210-220 nm.

A secondary band (the B band) of lower intensity, which exhibits fine vibrational structure, at a λₘₐₓ around 260-270 nm. The presence of the cyclohexyl and hydroxymethyl substituents on the benzene ring will cause a slight bathochromic (red) shift compared to unsubstituted benzene. researchgate.net

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for verifying the purity of a sample and, for chiral molecules like (4-Cyclohexylphenyl)methanol, for determining the ratio of its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the chemical purity of (4-Cyclohexylphenyl)methanol. In a typical reversed-phase HPLC method, using a C18 or Phenyl-Hexyl column, the compound would be eluted with a mobile phase such as a methanol/water or acetonitrile/water mixture. sccwrp.orgresearchgate.net Impurities would appear as separate peaks in the chromatogram, and the purity of the sample can be calculated from the relative area of the main peak.

The benzylic carbon atom in (4-Cyclohexylphenyl)methanol is a chiral center, meaning the compound exists as a pair of enantiomers. To separate these enantiomers and determine the enantiomeric excess (ee) of a sample, a specialized chiral HPLC method is required. nih.gov This is most commonly achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD), are often effective for separating the enantiomers of chiral alcohols. researchgate.netnih.gov The separation relies on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the column, which results in different retention times. The mobile phase is typically a non-polar solvent mixture, such as hexane (B92381) and isopropanol, for normal-phase chromatography. The enantiomeric excess is then determined by comparing the peak areas of the two separated enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary and highly effective technique for the analysis of (4-Cyclohexylphenyl)methanol, especially within complex matrices such as synthetic reaction mixtures. nih.govsemanticscholar.orgnsf.govmdpi.com This method combines the superior separation capability of gas chromatography with the definitive identification power of mass spectrometry. In a typical application, the components of a mixture are volatilized and separated as they pass through a capillary column. The retention time, or the time it takes for the analyte to exit the column, provides the first layer of identification.

Following separation, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint based on the mass-to-charge ratio of the fragments, allows for unambiguous identification. For (4-Cyclohexylphenyl)methanol, GC-MS analysis has been successfully employed to determine the yield of the compound following its synthesis, confirming its presence and purity in the final product mixture. nih.govsemanticscholar.orgnsf.govmdpi.com While the presence of a compound in a gas-phase spectrum is a strong indicator, it is important to note that direct correlation with its concentration in a solution is not always guaranteed, as dissociation processes can occur during ionization. cardiff.ac.uk

Below is a table outlining typical parameters for a GC-MS analysis of (4-Cyclohexylphenyl)methanol.

Table 1: Illustrative GC-MS Parameters for (4-Cyclohexylphenyl)methanol Analysis

| Parameter | Specification | Purpose |

| GC System | ||

| Column | Phenyl-arylene polymer or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) | Provides separation based on boiling point and polarity. A non-polar column is suitable for the analyte's structure. |

| Injection Mode | Split/Splitless | Allows for analysis of both high and low concentration samples. |

| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the sample. |

| Carrier Gas | Helium (99.999% purity) | Inert gas to carry the sample through the column. |

| Oven Program | Initial temp 100°C, hold 2 min, ramp to 280°C at 15°C/min, hold 5 min | Controlled temperature increase to separate compounds with different boiling points effectively. |

| MS System | ||

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that creates reproducible fragmentation patterns for library matching. |

| Mass Range | 40-450 amu | Scans a wide range of mass-to-charge ratios to capture the parent ion and key fragment ions. |

| Source Temperature | 230 °C | Maintains the ion source at a constant, high temperature to prevent condensation. |

| Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it moves from the GC to the MS. |

Application of Solid-Phase Extraction (SPE) in Chromatographic Sample Preparation

Prior to chromatographic analysis, especially for samples with complex matrices, a robust sample preparation step is crucial to remove interferences and concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a widely used and highly effective technique for this purpose. The versatility of SPE allows for its application across various sample types through different mechanisms, including reversed-phase, normal-phase, and ion-exchange.

For (4-Cyclohexylphenyl)methanol, which possesses both non-polar (cyclohexyl, phenyl groups) and polar (hydroxyl group) characteristics, a reversed-phase SPE protocol is highly suitable. This method utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase. The analyte is retained on the sorbent while more polar impurities are washed away. A subsequent elution with a non-polar organic solvent recovers the purified analyte. This process not only cleans the sample but can also concentrate it, thereby improving the sensitivity and reliability of the subsequent GC-MS analysis. The recovery of the analyte should be consistent and reproducible for the method to be considered valid. unodc.org

An example of a reversed-phase SPE protocol for extracting (4-Cyclohexylphenyl)methanol from a polar (e.g., aqueous) sample matrix is detailed below.

Table 2: General Reversed-Phase SPE Protocol for (4-Cyclohexylphenyl)methanol

| Step | Procedure | Solvent/Reagent | Purpose |

| 1. Conditioning | Pass solvent through the cartridge to activate the stationary phase. | 1. Methanol (3 mL)2. Deionized Water (3 mL) | Wets the C18 chains and prepares the sorbent to receive an aqueous sample. The cartridge must not run dry. |

| 2. Loading | Apply the sample to the cartridge at a slow, steady flow rate. | Sample in aqueous solution (pH adjusted if necessary) | The analyte is adsorbed onto the non-polar stationary phase. |

| 3. Washing | Pass a weak solvent through the cartridge to remove interferences. | Water/Methanol mixture (e.g., 95:5 v/v) | Removes polar impurities and salts that are not strongly retained on the sorbent. |

| 4. Elution | Pass a strong, non-polar solvent through the cartridge to recover the analyte. | Methanol or Acetonitrile (2 mL) | Disrupts the hydrophobic interaction between the analyte and the sorbent, releasing the purified compound. |

Integrated Analytical Approaches for Comprehensive Characterization

For a thorough and reliable characterization of (4-Cyclohexylphenyl)methanol, a single analytical technique is often insufficient. An integrated approach, combining sample preparation with advanced analytical instrumentation, provides the most comprehensive results. The combination of Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry (SPE-GC-MS) represents such a powerful integrated strategy.

Furthermore, while GC-MS provides retention time and mass spectral data, complete structural elucidation often relies on complementary techniques. The research that successfully identified (4-Cyclohexylphenyl)methanol as a product of chemical synthesis also utilized Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the compound's structure. nih.govmdpi.com Therefore, the integrated analytical workflow involves purification (e.g., column chromatography or SPE), identification and quantification (GC-MS), and definitive structural confirmation (NMR). This multi-faceted approach ensures that the identity, purity, and quantity of (4-Cyclohexylphenyl)methanol are determined with the highest degree of scientific confidence.

Computational and Theoretical Chemistry Studies of 4 Cyclohexylphenyl Methanol

Molecular Structure and Conformation Analysis

The three-dimensional structure and conformational flexibility of (4-Cyclohexylphenyl)methanol are key determinants of its physical and chemical properties. Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating these features.

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (4-Cyclohexylphenyl)methanol, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. These calculations solve the Schrödinger equation for the molecule, approximating the complex interactions between electrons to find the lowest energy conformation.

A typical DFT calculation for (4-Cyclohexylphenyl)methanol would involve selecting a basis set (e.g., 6-31G*) and a functional (e.g., B3LYP) to model the electron distribution and energy. The geometry of the molecule is then optimized, meaning the positions of all atoms are adjusted until the minimum energy configuration is found. This optimized structure provides crucial information about bond lengths, bond angles, and dihedral angles. While specific DFT data for (4-Cyclohexylphenyl)methanol is not abundant in publicly available literature, the expected bond lengths and angles can be inferred from calculations on similar molecules like benzyl (B1604629) alcohol and cyclohexylmethanol. nih.gov

Table 1: Predicted Ground State Geometrical Parameters for (4-Cyclohexylphenyl)methanol based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value |

| C-O Bond Length (Methanol Group) | ~1.43 Å |

| O-H Bond Length (Hydroxyl Group) | ~0.96 Å |

| C-C Bond Length (Phenyl Ring) | ~1.39 Å |

| C-C Bond Length (Cyclohexyl Ring) | ~1.54 Å |

| C-O-H Bond Angle | ~109° |

| Phenyl-C-Methanol Bond Angle | ~112° |

| Cyclohexyl-C-Methanol Bond Angle | ~112° |

These values are estimations based on typical DFT results for similar functional groups and may vary depending on the specific computational method used.

Conformational Analysis of the Cyclohexyl and Hydroxyl Groups

The cyclohexyl and hydroxyl groups of (4-Cyclohexylphenyl)methanol are not static; they can rotate around single bonds, leading to different spatial arrangements or conformations. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

The rotation of the hydroxyl group is also a key conformational feature. The orientation of the O-H bond relative to the rest of the molecule can be described by a dihedral angle. The most stable conformation often involves a specific orientation that allows for favorable intramolecular interactions, such as weak hydrogen bonds with the π-electrons of the phenyl ring. The energy differences between these conformers are typically small, meaning that at room temperature, (4-Cyclohexylphenyl)methanol likely exists as a mixture of several rapidly interconverting conformations.

Reaction Pathway and Transition State Analysis

Computational chemistry is invaluable for mapping out the step-by-step mechanisms of chemical reactions involving (4-Cyclohexylphenyl)methanol. By calculating the energies of reactants, products, intermediates, and transition states, chemists can understand how a reaction proceeds and what factors control its speed and outcome.

Prediction of Reaction Rates and Selectivities

The prediction of reaction rates and selectivities is a major goal of computational reaction pathway analysis. For a given reaction of (4-Cyclohexylphenyl)methanol, such as its oxidation to the corresponding ketone, computational methods can be used to calculate the activation energy (the energy barrier that must be overcome for the reaction to occur). According to transition state theory, a lower activation energy corresponds to a faster reaction rate.

Vibrational Analysis of Key Intermediates

During a chemical reaction, molecules pass through short-lived, high-energy states called intermediates. Identifying and characterizing these intermediates is crucial for understanding the reaction mechanism. Computational vibrational analysis can predict the infrared (IR) spectrum of these transient species.

Each molecule has a unique set of vibrational frequencies corresponding to the stretching and bending of its bonds. By calculating these frequencies for a proposed intermediate, chemists can look for corresponding signals in experimental spectra to confirm its existence. For example, in the oxidation of (4-Cyclohexylphenyl)methanol, a potential intermediate is a radical species. Vibrational analysis could predict the characteristic frequencies of this radical, aiding in its experimental detection. While specific studies on intermediates of (4-Cyclohexylphenyl)methanol are scarce, data from studies on methanol (B129727) and its derivatives can provide a basis for such predictions. researchgate.net

Electronic Structure and Reactivity Prediction

The arrangement of electrons within (4-Cyclohexylphenyl)methanol dictates its reactivity. Computational methods provide a detailed picture of the electronic structure, allowing for the prediction of how the molecule will behave in chemical reactions.

The electronic properties of (4-Cyclohexylphenyl)methanol are a composite of its constituent parts: the electron-rich phenyl ring, the aliphatic cyclohexyl group, and the polar hydroxyl group. The phenyl ring can donate or withdraw electron density depending on the reaction, while the cyclohexyl group is generally considered to be electron-donating. The hydroxyl group is a key site for many reactions, acting as a nucleophile or a proton donor.

Computational chemistry can quantify these electronic effects by calculating various molecular properties, such as the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the electrostatic potential. These calculations can help predict which parts of the molecule are most likely to be attacked by electrophiles or nucleophiles. For example, the oxygen atom of the hydroxyl group is expected to have a high negative charge, making it a likely site for electrophilic attack. The phenyl ring, being electron-rich, is susceptible to electrophilic aromatic substitution.

Table 2: Predicted Electronic Properties and Reactivity Descriptors for (4-Cyclohexylphenyl)methanol

| Property | Predicted Characteristic | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | Localized on the phenyl ring and oxygen atom | Site of electron donation; susceptible to electrophilic attack |

| LUMO (Lowest Unoccupied Molecular Orbital) | Distributed over the phenyl ring and benzylic carbon | Site of electron acceptance; susceptible to nucleophilic attack |

| Electrostatic Potential | Negative potential around the oxygen atom | Attraction of electrophiles and proton donors |

| Dipole Moment | Significant, due to the polar O-H bond | Influences solubility and intermolecular interactions |

These are qualitative predictions based on the general electronic properties of the functional groups present in the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals are crucial in predicting the outcome of chemical reactions.